Cas no 2034349-01-2 (2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide)
![2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide structure](https://www.kuujia.com/scimg/cas/2034349-01-2x500.png)
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-thiazole-4-carboxamide
- 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-4-carboxamide
- 2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide
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- Inchi: 1S/C16H18F3N5OS/c1-9-20-13(16(17,18)19)7-14(21-9)24-5-3-11(4-6-24)23-15(25)12-8-26-10(2)22-12/h7-8,11H,3-6H2,1-2H3,(H,23,25)
- InChI Key: SGSMTHQAGCHIJU-UHFFFAOYSA-N
- SMILES: S1C(C([H])([H])[H])=NC(=C1[H])C(N([H])C1([H])C([H])([H])C([H])([H])N(C2C([H])=C(C(F)(F)F)N=C(C([H])([H])[H])N=2)C([H])([H])C1([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 501
- Topological Polar Surface Area: 99.2
- XLogP3: 3.3
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-0156-10μmol |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-25mg |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-2μmol |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-5μmol |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-15mg |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-3mg |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-30mg |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-20mg |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-20μmol |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6523-0156-1mg |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide |
2034349-01-2 | 1mg |
$81.0 | 2023-09-08 |
2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide Related Literature
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Additional information on 2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide
Introduction to 2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide (CAS No. 2034349-01-2) in Modern Pharmaceutical Research
The compound 2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide, identified by the CAS number 2034349-01-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of multiple heterocyclic moieties, including a pyrimidine ring substituted with a trifluoromethyl group and a piperidine moiety, contributes to its unique pharmacophoric properties, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules incorporating fluorine atoms, such as the trifluoromethyl group found in this compound. The trifluoromethyl moiety is renowned for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. This feature has been extensively studied and validated in numerous clinical trials, underscoring its importance in modern medicinal chemistry. The incorporation of such groups into bioactive molecules often leads to improved therapeutic efficacy and reduced side effects, making them highly desirable in drug design.
The core structure of 2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide consists of a thiazole ring linked to an amide functional group. The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Thiazole derivatives have been explored for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in this compound's structure may contribute to its unique interaction with biological targets, potentially leading to novel therapeutic applications.
One of the most striking features of this molecule is the presence of a piperidine ring connected to the pyrimidine moiety. Piperidine derivatives are frequently encountered in approved drugs due to their favorable pharmacokinetic properties and ability to interact with biological receptors effectively. The piperidin-4-yl group in this compound may enhance solubility and oral bioavailability, which are critical factors for drug development. Additionally, the structural complexity of this molecule suggests multiple potential binding sites on biological targets, which could be exploited for designing drugs with enhanced specificity and potency.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide with biological targets. These studies have revealed that the compound's unique structural features may allow it to interact with enzymes and receptors involved in various disease pathways. For instance, preliminary computational studies suggest that this molecule could bind to proteins implicated in cancer progression or inflammatory responses. Such findings highlight its potential as a lead compound for further optimization towards therapeutic applications.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to construct the complex framework efficiently while maintaining high yields and purity. Techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in assembling the various functional groups present in the molecule. The synthetic route also emphasizes green chemistry principles by minimizing waste generation and utilizing sustainable reagents.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1,3-thiazole-4-carboxamide are expected to play a crucial role in drug discovery efforts. Their unique structural features and promising pharmacological profiles make them valuable tools for investigating disease mechanisms and developing novel treatments. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into clinical applications that benefit patients worldwide.
In conclusion,2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yll]piperidin-l-lthiazole-l-carboxamide (CAS No. 20343S9-OI-Z) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its complex structure, trifluoromethylation,and diverse functional groups position it as a promising candidate for further exploration in drug development. As research progresses,this compoundand similar derivatives are likely to contribute significantly to advancements across multiple therapeutic areas,underscoring their importance as key components in ongoing scientific endeavors.
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